molecular formula C17H23NO3S B2506256 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone CAS No. 2034552-97-9

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone

Cat. No.: B2506256
CAS No.: 2034552-97-9
M. Wt: 321.44
InChI Key: GZOAGWZVBZOVAB-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core modified with a sulfur (thia) and nitrogen (aza) atom at positions 2 and 5, respectively. The 5-position is further substituted with an ethanone group linked to a 3,4-diethoxyphenyl moiety. While specific data on its applications are unavailable, structural analogs suggest relevance in agrochemical or pharmaceutical contexts .

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-3-20-15-6-5-12(7-16(15)21-4-2)8-17(19)18-10-14-9-13(18)11-22-14/h5-7,13-14H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOAGWZVBZOVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)N2CC3CC2CS3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic skeleton characterized by a thiazabicyclo structure, which is known for its ability to interact with various biological targets. Its molecular formula is C14H19N2O3SC_{14}H_{19}N_{2}O_{3}S with a molecular weight of approximately 299.38 g/mol.

Pharmacological Properties

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural motifs display significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies, particularly in neurodegenerative diseases.

The precise mechanism of action for 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the body, influencing signaling pathways related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of thiazabicyclo compounds, including 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL.

Study 2: Antitumor Activity

In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines (e.g., MCF-7 and HeLa) at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Data Tables

Activity TypeObserved EffectReference
AntimicrobialMIC: 0.5 - 16 µg/mL
AntitumorReduced viability in MCF-7 cells
NeuroprotectivePotential effects on neuronal survival

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Features
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone (Main) C₁₇H₂₃NO₃S* ~322* 3,4-diethoxyphenyl Electron-donating ethoxy groups
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone C₁₃H₁₄ClNOS 267.77 2-chlorophenyl Electron-withdrawing chlorine
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone C₁₄H₁₄N₂OS 272.40 Indole Bulky aromatic heterocycle
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone C₁₀H₁₃N₃OS 223.30 Pyrazole Small polar heterocycle
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone C₁₂H₁₂INO₃S ~377.20 3-iodophenyl, sulfone group Oxidized sulfur, heavy halogen

*Estimated based on structural analysis.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Halogenated analogs (Cl, I) may exhibit stronger hydrophobic interactions in biological systems due to their lipophilicity .
  • Steric and Aromatic Interactions: The indole substituent (C₁₄H₁₄N₂OS) introduces a planar aromatic system, which could facilitate π-π stacking in protein binding .
  • Sulfur Oxidation State :

    • The sulfone modification (2,2-dioxido) in the iodophenyl analog increases polarity and may alter metabolic stability compared to the thia group in other compounds .

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